N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide
CAS No.:
Cat. No.: VC11435442
Molecular Formula: C19H13IN4O
Molecular Weight: 440.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13IN4O |
|---|---|
| Molecular Weight | 440.2 g/mol |
| IUPAC Name | N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide |
| Standard InChI | InChI=1S/C19H13IN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) |
| Standard InChI Key | MDDSDCVSUUTDKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide features a fused imidazo[1,2-a]pyrimidine ring system attached to a phenyl group at position 3, which is further substituted with a 2-iodobenzamide moiety. The iodine atom at the ortho position of the benzamide introduces steric and electronic effects critical for molecular interactions .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide |
| Molecular Formula | C<sub>19</sub>H<sub>13</sub>IN<sub>4</sub>O |
| Molecular Weight | 440.2 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I |
| InChI Key | MDDSDCVSUUTDKO-UHFFFAOYSA-N |
The compound’s Canonical SMILES and InChIKey (MDDSDCVSUUTDKO-UHFFFAOYSA-N) confirm its unique stereoelectronic profile, distinguishing it from analogous nitro- or chloro-substituted derivatives .
Synthesis and Preparation
General Synthetic Strategies
The synthesis of imidazo[1,2-a]pyrimidine derivatives generally involves cyclocondensation of 2-aminopyrimidines with α-haloketones or α-haloacetophenones . For N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide, a plausible route includes:
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Friedel-Crafts Acylation: Introducing the benzamide group via reaction of 2-iodobenzoyl chloride with 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline .
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Ultrasound-Assisted Iodination: A method demonstrated for analogous compounds, where iodine is introduced regioselectively using KI and Oxone® under ultrasonic irradiation .
Table 2: Representative Synthetic Conditions
Optimization Challenges
Key challenges include avoiding over-iodination and ensuring regioselectivity at the benzamide’s ortho position. The ultrasound method mitigates these issues by enhancing reaction homogeneity and reducing side products . Purification often requires column chromatography (SiO<sub>2</sub>, hexane/EtOAc), with final yields averaging 60–70% .
Structural and Electronic Analysis
X-ray Crystallography
Though X-ray data for this specific compound are unavailable, related structures show planar imidazo[1,2-a]pyrimidine cores with dihedral angles of 5–15° between the heterocycle and substituted phenyl groups . The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, potentially affecting binding to biological targets .
Computational Modeling
Density Functional Theory (DFT) studies on analogous iodobenzamides predict:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: High electron density at the imidazole N3 position, favoring hydrogen-bond interactions.
Hypothetical Biological Applications
Anticancer Activity
Iodinated aromatics often exhibit topoisomerase inhibition and DNA intercalation. Molecular docking suggests potential interaction with the ATP-binding pocket of kinases (e.g., EGFR), warranting cytotoxicity screening .
Future Research Directions
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Pharmacological Profiling: Screen for affinity at GABA<sub>A</sub>, kinase, and ion channel targets.
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Prodrug Development: Explore ester or glycoside derivatives to enhance bioavailability.
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Green Synthesis: Optimize iodination using microwave or flow chemistry.
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